molecular formula C15H21NO4 B11936605 Dibutyl pyridine-2,6-dicarboxylate CAS No. 41727-17-7

Dibutyl pyridine-2,6-dicarboxylate

Cat. No.: B11936605
CAS No.: 41727-17-7
M. Wt: 279.33 g/mol
InChI Key: SJGUKBIVRJZPJZ-UHFFFAOYSA-N
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Description

Dibutyl pyridine-2,6-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two butyl ester groups attached to the 2 and 6 positions of the pyridine ring

Properties

CAS No.

41727-17-7

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

dibutyl pyridine-2,6-dicarboxylate

InChI

InChI=1S/C15H21NO4/c1-3-5-10-19-14(17)12-8-7-9-13(16-12)15(18)20-11-6-4-2/h7-9H,3-6,10-11H2,1-2H3

InChI Key

SJGUKBIVRJZPJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=NC(=CC=C1)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl pyridine-2,6-dicarboxylate can be synthesized through the esterification of pyridine-2,6-dicarboxylic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dibutyl pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohol groups.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine-2,6-dicarboxylic acid.

    Reduction: Pyridine-2,6-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)
Dibutyl pyridine-2,6-dicarboxylate can be effectively separated using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separations .

HPLC Method Parameters Details
Column Type Newcrom R1 HPLC column
Mobile Phase Composition Acetonitrile, Water, Phosphoric Acid
Application Type Mass-Spec compatible

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be characterized through techniques such as X-ray crystallography and spectroscopy. These complexes often exhibit unique properties that are useful in catalysis and material synthesis .

Biological Applications

1. Antimicrobial Activity
Research indicates that this compound derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds were determined through various assays, demonstrating their potential as antimicrobial agents .

Bacterial Strain MIC Value (µg/ml)
Staphylococcus aureus4000
Escherichia coli>4000
Pseudomonas aeruginosa>4000

2. Luminescence Probes
this compound has been utilized in the development of luminescent probes for detecting organophosphorus pesticides. The luminescence intensity decreases with increasing pesticide concentration, allowing for quantitative analysis .

Case Studies

Case Study 1: Separation Techniques
A study demonstrated the effectiveness of this compound in separating complex mixtures using HPLC. The method provided high resolution and reproducibility, making it suitable for pharmacokinetic studies .

Case Study 2: Coordination Complexes
In another investigation, this compound was used to synthesize metal complexes that exhibited enhanced catalytic activity compared to their non-complexed counterparts. This highlights its potential in developing novel catalysts for organic reactions .

Mechanism of Action

The mechanism of action of dibutyl pyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can act as a coordinating site for metal ions, making it useful in the formation of coordination complexes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl pyridine-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of butyl ester groups.

    Pyridine-2,6-dicarboxylic acid: The parent compound with carboxylic acid groups instead of ester groups.

    Dipicolinic acid: Another name for pyridine-2,6-dicarboxylic acid.

Uniqueness

Dibutyl pyridine-2,6-dicarboxylate is unique due to its butyl ester groups, which impart different solubility and reactivity properties compared to its methyl ester and carboxylic acid counterparts. These properties make it suitable for specific applications where longer alkyl chains are advantageous.

Biological Activity

Dibutyl pyridine-2,6-dicarboxylate (DBPDC) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including DBPDC, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyridine derivatives against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to traditional antibiotics such as streptomycin and ciprofloxacin .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial Strains TestedMIC (μM)
This compoundStaphylococcus aureus, E. coli, Pseudomonas aeruginosa18-31
Pyridine-2,6-Dithiocarboxylic AcidEnterobacteriaceae (NDM-1 positive)0.25× MIC of Meropenem

The above table summarizes the antimicrobial efficacy of DBPDC and related compounds against various pathogens.

Anticancer Potential

DBPDC has also been evaluated for its anticancer properties. In vitro studies have shown that pyridine derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest. For instance, compounds similar to DBPDC have been reported to cause significant accumulation of cells in the G2/M phase in several cancer cell lines .

Case Study: Antiproliferative Effects on Cancer Cell Lines

A recent investigation into the antiproliferative effects of pyridine derivatives revealed that certain compounds exhibited IC50 values ranging from 1.45 to 4.25 μM against various cancer cell lines, indicating strong potential for therapeutic applications .

The biological activity of DBPDC may be attributed to its ability to interact with specific molecular targets within cells. For example, studies have suggested that pyridine-based compounds can stabilize G-quadruplex DNA structures, which are associated with telomere stability and cancer progression .

Additionally, metal chelation properties of DBPDC derivatives enhance their biological activity by modulating enzyme functions relevant to microbial resistance mechanisms. This has been particularly noted in the context of metallo-beta-lactamase (MBL) inhibition in resistant bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dibutyl pyridine-2,6-dicarboxylate, and how do reaction conditions influence esterification efficiency?

  • Methodological Answer : The compound is synthesized via acid-catalyzed esterification of pyridine-2,6-dicarboxylic acid with butanol. A typical protocol involves refluxing the acid with excess butanol in the presence of concentrated H₂SO₄ (as a catalyst) for 12–24 hours . The choice of solvent (e.g., anhydrous conditions) and molar ratios of reactants significantly impact yield. Post-synthesis, purification via recrystallization (using chloroform/hexane mixtures) or column chromatography is recommended to remove unreacted acid or alcohol .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm esterification success by detecting shifts in aromatic protons (δ 8.3–8.5 ppm for pyridine ring) and alkyl ester groups (δ 1.0–1.5 ppm for butyl CH₃ and δ 4.3–4.5 ppm for OCH₂) .
  • FTIR : Key peaks include C=O stretching (~1720 cm⁻¹) and C-O ester vibrations (~1260 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS can validate molecular ion peaks (e.g., m/z 283 for [M+H]⁺) .

Q. How does the solubility of this compound affect its handling in experimental workflows?

  • Methodological Answer : The compound is sparingly soluble in water (~14 g/L at 25°C) but dissolves readily in organic solvents like chloroform, ethanol, and DMSO . For aqueous-phase reactions, micellar systems or co-solvents (e.g., DMSO/water mixtures) are recommended. Storage should prioritize airtight containers at 4°C to prevent hydrolysis of ester groups .

Advanced Research Questions

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination complexes?

  • Methodological Answer : Hydrolysis of the ester groups (via basic or enzymatic cleavage) generates pyridine-2,6-dicarboxylate (pydc²⁻), a versatile ligand for transition metals (e.g., Cu²⁺, Sm³⁺). For MOFs, hydrothermal synthesis (120–150°C, 24–48 hrs) with metal salts (e.g., La(NO₃)₃) and pydc²⁻ yields frameworks like {[La(H₂O)₄(pydc)]₄}[PMo₁₂O₄₀]F, characterized by single-crystal X-ray diffraction . Adjusting pH (5–7) and temperature controls crystallinity and topology .

Q. What mechanistic insights explain the catalytic activity of pyridine-2,6-dicarboxylate derivatives in oxidation reactions?

  • Methodological Answer : In [Ru(bpbp)(pydc)] complexes (bpbp = bipyridine-based ligand), the pydc²⁻ ligand stabilizes high oxidation states of Ru, enabling catalytic cycles for alcohol oxidations. Kinetic studies (UV-Vis monitoring at 450 nm) and DFT calculations reveal that the carboxylate groups facilitate electron transfer and O₂ activation . Substituent effects (e.g., ester vs. carboxylate) alter redox potentials and turnover frequencies .

Q. How do steric and electronic properties of the butyl ester influence supramolecular interactions in crystal engineering?

  • Methodological Answer : Compared to shorter-chain esters (e.g., methyl), the butyl groups introduce steric bulk, reducing π-π stacking but enhancing van der Waals interactions. Single-crystal studies (e.g., Cu-pydc complexes) show that butyl chains adopt gauche conformations, creating hydrophobic pockets that stabilize crystal lattices . Hirshfeld surface analysis quantifies these interactions, showing ~12% contribution from C-H···O bonds .

Q. What strategies resolve contradictions in thermal stability data for pyridine-2,6-dicarboxylate complexes?

  • Methodological Answer : Discrepancies in TGA results (e.g., decomposition ranges of 135–320°C) arise from hydration states or counterion effects. For accurate comparisons, pre-dry samples under vacuum (100°C, 2 hrs) and use inert atmospheres (N₂ or Ar) during analysis. Complementary techniques like DSC and evolved gas analysis (TGA-FTIR) identify decomposition pathways (e.g., CO₂ release from carboxylates) .

Q. How can this compound be functionalized for bioactivity studies, such as DNA binding or antioxidant assays?

  • Methodological Answer : Post-synthetic modifications include:

  • Hydrazination : React with hydrazine hydrate to form pyridine-2,6-dicarbohydrazide, a chelator for bioactive metal ions (e.g., Ga³⁺) .
  • Schiff base formation : Condense with aldehydes (e.g., indole-3-carboxaldehyde) to generate ligands for antioxidant testing (DPPH radical scavenging assays) .
    DNA interaction studies employ UV-Vis titration (hypochromicity at 260 nm) and viscometry to assess intercalation vs. groove binding .

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